molecular formula C7H3F2NS B1583469 2,5-Difluorophenyl isothiocyanate CAS No. 206559-57-1

2,5-Difluorophenyl isothiocyanate

Cat. No. B1583469
M. Wt: 171.17 g/mol
InChI Key: QVIDXDRFMDPVLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluorophenyl isothiocyanate is a chemical compound with the formula C7H3F2NS . It is also referred to as 2,5-difluorophenyl ester of isocyanic acid .


Molecular Structure Analysis

The molecular weight of 2,5-Difluorophenyl isothiocyanate is 171.167 . The IUPAC Standard InChI is InChI=1S/C7H3F2NS/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H .


Physical And Chemical Properties Analysis

The boiling point of 2,5-Difluorophenyl isothiocyanate is 205 °C (lit.) and its density is 1.338 g/mL at 25 °C (lit.) . The refractive index n20/D is 1.602 (lit.) .

Scientific Research Applications

Enhancement of Spectral Stability and Efficiency in Blue Light-Emitting Materials

Research has shown that introducing specific substituents into polyfluorene backbones, akin to the structural manipulation possible with compounds like 2,5-Difluorophenyl isothiocyanate, significantly improves the spectral stability and efficiency of blue-emitting polyfluorenes. These materials demonstrate stable photoluminescence (PL) and electroluminescence (EL) spectra, crucial for applications in optoelectronic devices (Li et al., 2009).

Molecular Electronics and Semiconductors

A study on perfluoroalkyl- versus alkyl-functionalized oligothiophenes, which can be related to the structural diversity achieved through derivatives of 2,5-Difluorophenyl isothiocyanate, explores their solid-state organization, spectroscopy, and electrochemistry. The fluorinated derivatives exhibit high solid-state fluorescence efficiencies, indicating their potential in molecular electronics and polymeric semiconductors (Facchetti et al., 2004).

N-Type Semiconductor Materials

Research focusing on diperfluorooctyl-substituted phenylene-thiophene oligomers as n-type semiconductors reveals the importance of fluorinated substituents for achieving high carrier mobilities in organic field-effect transistors (OFETs). This highlights the relevance of fluorinated compounds, such as those derivable from 2,5-Difluorophenyl isothiocyanate, in the design of n-type semiconductor materials (Facchetti et al., 2004).

Synthesis of 2-Aminobenzothiazoles and 2-Aminobenzoxazoles

A study demonstrates the efficient synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles in water, involving reactions with isothiocyanates. This environmentally sustainable synthesis method could leverage compounds like 2,5-Difluorophenyl isothiocyanate for the development of structurally diverse and pharmaceutically relevant compounds (Zhang et al., 2011).

Organic Thin-Film Transistors and Electrochromic Devices

Research on carbonyl-functionalized quaterthiophenes and their application in organic thin-film transistors and electrochromic devices emphasizes the role of specific chemical functionalities in enhancing electron mobilities and achieving high-performance n-channel semiconductors. This suggests potential applications for 2,5-Difluorophenyl isothiocyanate derivatives in the development of advanced organic electronics (Yoon et al., 2005).

Safety And Hazards

2,5-Difluorophenyl isothiocyanate is combustible and causes severe skin burns and eye damage. It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1,4-difluoro-2-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NS/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIDXDRFMDPVLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N=C=S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344659
Record name 2,5-Difluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluorophenyl isothiocyanate

CAS RN

206559-57-1
Record name 2,5-Difluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Difluorophenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Difluorophenyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
2,5-Difluorophenyl isothiocyanate
Reactant of Route 3
Reactant of Route 3
2,5-Difluorophenyl isothiocyanate
Reactant of Route 4
Reactant of Route 4
2,5-Difluorophenyl isothiocyanate
Reactant of Route 5
Reactant of Route 5
2,5-Difluorophenyl isothiocyanate
Reactant of Route 6
Reactant of Route 6
2,5-Difluorophenyl isothiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.